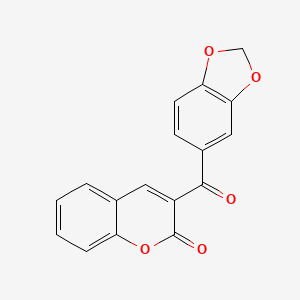

3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one

Description

3-(2H-1,3-Benzodioxole-5-carbonyl)-2H-chromen-2-one is a coumarin derivative featuring a benzodioxole moiety attached via a carbonyl group at the 3-position of the coumarin scaffold. Coumarins are widely studied for their pharmacological versatility, including antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O5/c18-16(11-5-6-14-15(8-11)21-9-20-14)12-7-10-3-1-2-4-13(10)22-17(12)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDXXTJELFHBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one typically involves the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with 2H-chromen-2-one under specific reaction conditions. The reaction is usually catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by cyclization in the presence of a base like pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the primary areas of research for 3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one is its anticancer properties. Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A notable study investigated the structure-activity relationship of benzo[h]chromene derivatives, including this compound. The results demonstrated that modifications at the 2,3-positions of the chromene structure enhanced antitumor activity against human cancer cell lines such as HeLa and MCF-7. The compound showed an IC50 value indicating effective cytotoxicity, which was attributed to its ability to induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a study focused on antimicrobial activity, this compound was tested against several Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound exhibited significant antibacterial effects comparable to standard antibiotics such as Ampicillin and Gentamicin .

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are essential in drug development.

Data Table: Synthesis Pathways

| Compound Name | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-(2H-1,3-benzodioxole-5-carbonyl)-7-hydroxy-2H-chromen-2-one | Ethanol reflux | 85% | |

| 4-Chloro derivatives | Microwave irradiation | 90% |

These synthetic pathways illustrate the versatility of this compound in generating novel compounds with potential therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets.

Case Study: Docking Analysis

A recent study performed molecular docking simulations to evaluate the interaction between this compound and specific enzyme targets involved in cancer progression. The results indicated favorable binding interactions, suggesting that this compound could serve as a lead for further drug development .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structural features allow it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s benzodioxole-carbonyl substituent distinguishes it from other 3-substituted coumarins:

- Electron-withdrawing vs. electron-donating groups: The benzodioxole’s methylenedioxy group is moderately electron-donating, while its carbonyl linkage introduces electron-withdrawing effects. This contrasts with triazole (electron-deficient) or aminooxazole (electron-rich) substituents in analogs, altering coumarin’s reactivity and binding interactions .

Research Implications and Gaps

While the target compound’s benzodioxole-carbonyl group offers unique structural advantages, further studies are needed to:

Optimize synthetic routes for scalability.

Compare metabolic stability with analogs (e.g., triazole derivatives may undergo faster hepatic clearance).

Biological Activity

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one , also known as a derivative of benzodioxole and chromenone, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential applications in medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with 2H-chromen-2-one . Key steps include:

- Catalysis : The reaction is often catalyzed by dehydrating agents like thionyl chloride or phosphorus oxychloride.

- Cyclization : A base such as pyridine or triethylamine is used to facilitate cyclization under controlled conditions.

Biological Evaluation

Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an enzyme inhibitor and its applications in treating various diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

- Mechanism : It may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Case Study : In vitro studies showed that the compound reduced the viability of cancer cell lines by inducing apoptosis, highlighting its potential as a therapeutic agent in oncology .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties:

- Target Organism : Studies focused on the larvicidal activity against Aedes aegypti, a vector for several viral diseases.

- Findings : It demonstrated larvicidal activity with LC50 values indicating effective control measures against mosquito populations without significant toxicity to mammals .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes, modulating their activity and influencing metabolic pathways.

- Cell Signaling : It may affect cellular signaling cascades, thereby altering cell proliferation and survival .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one derivatives?

- Methodological Answer : Derivatives of 2H-chromen-2-one are typically synthesized via condensation reactions. For example, 3-acetylcoumarin intermediates can react with benzodioxole carbonyl groups under acidic conditions. A general procedure involves refluxing 3-(hydroxyimino)ethyl-2H-chromen-2-one with benzoyl chloride derivatives in pyridine using POCl₃ as a catalyst . Alternatively, substituted phenylhydrazines can react with dibrominated propanoyl intermediates in ethanol with triethylamine to form pyrazole-coupled chromenones .

Q. How are structural and crystallographic properties of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.4531 Å, b = 10.4462 Å, c = 10.8426 Å) have been reported for related benzodioxole-chromenone hybrids. Data collection is performed using a Bruker SMART APEX CCD diffractometer with graphite-monochromated radiation (λ = 0.71073 Å), and refinement employs SHELXL software .

Q. What in vitro biological assays are used to evaluate the bioactivity of these compounds?

- Methodological Answer : Antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains is commonly assessed via broth microdilution (MIC values). Chromenone derivatives are dissolved in DMSO and serially diluted in Mueller-Hinton broth, followed by inoculation with bacterial suspensions (10⁵ CFU/mL). Growth inhibition is measured after 24 hours at 37°C .

Q. How are spectral data (NMR, IR) interpreted for structural validation?

- Methodological Answer :

- ¹H NMR : Coumarin carbonyl (C=O) protons resonate at δ 8.3–8.5 ppm, while benzodioxole methylene (OCH₂O) protons appear as a singlet at δ 5.9–6.1 ppm.

- IR : Stretching vibrations for C=O (chromenone) are observed at 1720–1740 cm⁻¹, and benzodioxole C-O-C asymmetric stretches appear at 1240–1260 cm⁻¹ .

Advanced Research Questions

Q. How can synthetic yields be optimized for benzodioxole-chromenone hybrids?

- Methodological Answer : Yield optimization involves screening reaction conditions:

- Solvent : Absolute ethanol or acetonitrile improves solubility of polar intermediates.

- Catalyst : Triethylamine (10 mol%) enhances nucleophilic substitution in pyrazole-forming reactions .

- Temperature : Reflux (80–100°C) accelerates cyclization but may require inert atmospheres to prevent oxidation .

Q. What computational tools are used to predict noncovalent interactions in crystal structures?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O, π–π stacking). Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular electrostatic potentials (MEPs) to identify electron-rich regions. Noncovalent interaction (NCI) plots visualize steric and van der Waals forces .

Q. How do substituents on the benzodioxole ring influence bioactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) enhance antibacterial potency by increasing electrophilicity, while methoxy groups improve membrane permeability. Structure-activity relationship (SAR) studies compare MIC values of derivatives with varying substituents (e.g., 8-nitro vs. 7-methoxy analogs) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay protocols (e.g., inoculum size, solvent controls). Standardization via CLSI guidelines and dose-response curves (IC₅₀ values) improves reproducibility. Meta-analyses using tools like RevMan can statistically harmonize data from multiple studies .

Q. How is this compound applied in analytical chemistry (e.g., metal detection)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.